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Introduction
2-(cyclohexyloxy)-5-fluoroaniline, identified by its CAS number 937597-01-8, is a substituted

aniline derivative of significant interest in the field of medicinal chemistry and drug discovery. Its

molecular architecture, featuring a fluoro-substituted phenyl ring ether-linked to a cyclohexyl

group, presents a unique combination of functionalities. The fluorine atom, a bioisostere of

hydrogen, can modulate the electronic properties and metabolic stability of a molecule, while

the bulky, lipophilic cyclohexyloxy group can influence receptor binding and pharmacokinetic

profiles. This guide provides a comprehensive overview of the synthesis, characterization,

potential applications, and safe handling of this valuable chemical intermediate. The insights

provided herein are intended to empower researchers in their endeavors to design and

synthesize novel therapeutic agents.
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Part 1: Chemical Identity and Physicochemical
Properties
A clear understanding of the fundamental properties of a compound is the cornerstone of its

effective application in research and development. The key identifiers and predicted

physicochemical properties of 2-(cyclohexyloxy)-5-fluoroaniline are summarized below.

Property Value Source

CAS Number 937597-01-8 [1]

Molecular Formula C₁₂H₁₆FNO [1]

Molecular Weight 209.26 g/mol [1]

Boiling Point 333.5 ± 22.0 °C (Predicted) [1]

Density 1.147 ± 0.06 g/cm³ (Predicted) [1]

pKa 3.80 ± 0.10 (Predicted) [1]

Part 2: Synthesis of 2-(cyclohexyloxy)-5-
fluoroaniline
The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline can be logically approached through a two-

step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by

the reduction of a nitro group. This strategy is efficient and relies on well-established chemical

transformations.

Proposed Synthetic Workflow
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Proposed Synthesis of 2-(cyclohexyloxy)-5-fluoroaniline

1,4-Difluoro-2-nitrobenzene

1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene

SNAr Reaction
(e.g., NaH, DMF)

Cyclohexanol

2-(cyclohexyloxy)-5-fluoroaniline

Nitro Group Reduction
(e.g., Fe/HCl or H₂, Pd/C)

Click to download full resolution via product page

Caption: A proposed two-step synthesis of 2-(cyclohexyloxy)-5-fluoroaniline.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in

anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or

argon), add cyclohexanol (1.1 equivalents) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the

evolution of hydrogen gas ceases.

Cool the mixture back to 0 °C and add a solution of 1,4-difluoro-2-nitrobenzene (1.0

equivalent) in anhydrous DMF dropwise.

Let the reaction mixture warm to room temperature and stir for 12-18 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 1-

(cyclohexyloxy)-4-fluoro-2-nitrobenzene.

Step 2: Synthesis of 2-(cyclohexyloxy)-5-fluoroaniline

To a solution of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene (1.0 equivalent) in a mixture of

ethanol and water, add iron powder (5.0 equivalents) and a catalytic amount of concentrated

hydrochloric acid.

Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the

disappearance of the starting material by TLC.

After the reaction is complete, cool the mixture to room temperature and filter through a pad

of celite to remove the iron residues.

Concentrate the filtrate under reduced pressure to remove the ethanol.

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate

and extract with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The resulting crude 2-(cyclohexyloxy)-5-fluoroaniline can be further purified by column

chromatography if necessary.

Part 3: Spectroscopic Characterization
While experimental spectra for 2-(cyclohexyloxy)-5-fluoroaniline are not readily available in the

public domain, its structure allows for the prediction of key spectroscopic features.
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Expected Spectroscopic Data:

¹H NMR:

Aromatic protons would appear as multiplets in the range of δ 6.5-7.0 ppm.

The methine proton of the cyclohexyl group attached to the oxygen would be observed as

a multiplet around δ 4.0-4.5 ppm.

The methylene protons of the cyclohexyl group would appear as a series of multiplets in

the upfield region, typically between δ 1.2-2.0 ppm.

The amine protons would present as a broad singlet around δ 3.5-4.5 ppm, which is

exchangeable with D₂O.

¹³C NMR:

Aromatic carbons would be found in the δ 110-160 ppm region. The carbon attached to

the fluorine would show a large one-bond C-F coupling constant.

The methine carbon of the cyclohexyl group bonded to oxygen is expected around δ 75-80

ppm.

The remaining cyclohexyl carbons would be in the δ 20-40 ppm range.

¹⁹F NMR:

A single resonance for the fluorine atom on the aromatic ring is expected, likely as a

multiplet due to coupling with neighboring aromatic protons.

IR Spectroscopy:

N-H stretching vibrations for the primary amine would be visible as two bands in the 3300-

3500 cm⁻¹ region.

C-O stretching for the ether linkage would appear around 1200-1250 cm⁻¹.

C-F stretching would be observed in the 1100-1200 cm⁻¹ region.
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Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ range.

Mass Spectrometry:

The molecular ion peak (M⁺) would be expected at m/z = 209.12.

Part 4: Applications in Drug Discovery
The structural motifs present in 2-(cyclohexyloxy)-5-fluoroaniline make it a highly valuable

building block in the synthesis of potential therapeutic agents. The incorporation of fluorine can

enhance metabolic stability and binding affinity, while the cyclohexyl group can impart desirable

lipophilicity and conformational rigidity.[2][3]

A notable potential application of this compound is as an intermediate in the synthesis of G

protein-coupled receptor 119 (GPR119) modulators, which are being investigated for the

treatment of type 2 diabetes and other metabolic disorders.[4] The general structure of such

modulators often involves a central heterocyclic core linked to substituted aromatic groups.

Logical Relationship in Drug Design

Role of 2-(cyclohexyloxy)-5-fluoroaniline in Drug Discovery
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Coupling Reaction
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Heterocyclic Core
(e.g., Pyrazole, Pyrimidine)

Final Drug Candidate
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Caption: The logical flow from the intermediate to a potential drug candidate.

The aniline functionality of 2-(cyclohexyloxy)-5-fluoroaniline allows for its facile incorporation

into various heterocyclic systems through well-known synthetic methodologies. The resulting

complex molecules can then be evaluated for their biological activity.

Part 5: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(cyclohexyloxy)-5-fluoroaniline is not

widely available, general precautions for handling aromatic amines and fluorinated organic

compounds should be strictly followed.

Personal Protective Equipment (PPE):

Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses with side shields

or goggles, and a lab coat.

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of

vapors.

Handling:

Avoid contact with skin and eyes.

Do not breathe dust, vapor, mist, or gas.

Keep away from heat, sparks, and open flames.

Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move the person into fresh air and keep comfortable for breathing.

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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